molecular formula C25H26N2O2 B2605776 3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034576-46-8

3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2605776
CAS No.: 2034576-46-8
M. Wt: 386.495
InChI Key: PIRSHAQLHJNLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyridine moiety, and a diphenylpropane backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and the pyridine moiety. One common method involves the reaction of 4-pyridinol with piperidine under basic conditions to form the pyridin-4-yloxy-piperidine intermediate. This intermediate is then reacted with 3,3-diphenylpropan-1-one under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one stands out due to its specific combination of a piperidine ring, pyridine moiety, and diphenylpropane backbone.

Properties

IUPAC Name

3,3-diphenyl-1-(4-pyridin-4-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-25(27-17-13-23(14-18-27)29-22-11-15-26-16-12-22)19-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,15-16,23-24H,13-14,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRSHAQLHJNLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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